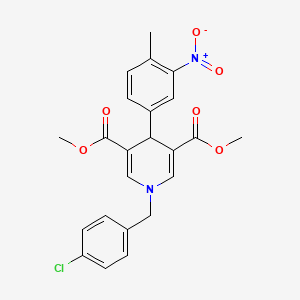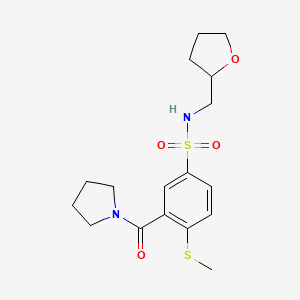![molecular formula C19H20N2O4 B4668796 ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4668796.png)
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate, also known as EAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has been studied for its potential as an anticonvulsant and anxiolytic agent. In neuroscience, ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has been studied for its potential as a modulator of the dopamine system and for its ability to enhance cognitive function. In biochemistry, ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has been studied for its potential as a tool for the study of protein-ligand interactions.
Wirkmechanismus
The exact mechanism of action of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is not fully understood, but it is believed to act as a modulator of the dopamine system by inhibiting the reuptake of dopamine and increasing its release. This leads to an increase in dopamine levels in the brain, which can enhance cognitive function and improve mood.
Biochemical and Physiological Effects:
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has been found to have a range of biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and anxiolytic and anticonvulsant effects. It has also been found to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is its potential as a tool for the study of protein-ligand interactions. It has also been found to have a low toxicity profile, making it a safer alternative to other compounds used in similar studies. However, the synthesis of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate can be time-consuming and complex, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to explore the potential of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate as a tool for the study of other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more efficient synthesis methods for ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate could lead to its wider use in scientific research.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-25-18(23)13-12-17(22)21-16-11-7-6-10-15(16)19(24)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMCOKZMYYDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4668723.png)


![1-benzyl-4-{[3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4668750.png)

![2-cyano-N-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4668771.png)


![2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4668790.png)
![N-benzyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4668799.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluorobenzamide](/img/structure/B4668812.png)
![ethyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B4668814.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4668822.png)
